ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE
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Overview
Description
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole and thiophene derivatives, followed by their coupling through esterification and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the amide or ester functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole or thiophene derivatives with comparable structures and functional groups.
Uniqueness
The uniqueness of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C21H17NO6S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H17NO6S/c1-2-25-21(24)13-5-7-16(15(10-13)22-20(23)19-4-3-9-29-19)28-14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,22,23) |
InChI Key |
DCLWKYPBDWXHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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